molecular formula C18H21N3O3S2 B2409145 N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide CAS No. 2034467-61-1

N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide

Cat. No. B2409145
CAS RN: 2034467-61-1
M. Wt: 391.5
InChI Key: KKKXJKIJDCHVCJ-UHFFFAOYSA-N
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Description

N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide, also known as THPPS, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. THPPS belongs to the class of sulfonamide compounds, which are known for their diverse biological activities.

Scientific Research Applications

Synthesis and Characterization

N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide and its derivatives have been extensively studied for their synthesis and structural characterization. The synthesis involves reactions of alkyl/aryl isothiocyanates with celecoxib and other key intermediates. These compounds have been characterized using spectral methods, confirming their complex structures (Küçükgüzel et al., 2013).

Anticancer Activity

Several studies have focused on the potential anticancer properties of these compounds. Some derivatives have shown promising results against various human tumor cell lines, indicating their potential as novel anticancer agents. This includes the evaluation of their cytotoxicity and tumor specificity, which is crucial in the development of new anticancer drugs (Gul et al., 2016).

Biochemical Evaluation

The biochemical evaluation of these compounds includes their inhibitory effects on enzymes like carbonic anhydrase (CA). The inhibition of CA isoenzymes, particularly those associated with cancer cells, is a key area of interest. Studies have found that these compounds can effectively inhibit hCA IX and XII, which are relevant in tumor growth and metastasis (Yamali et al., 2018).

Photodynamic Therapy Applications

A recent study explored the use of certain derivatives in photodynamic therapy (PDT), a treatment modality for cancer. The compounds were found to have properties suitable for PDT, like high singlet oxygen quantum yield, which is crucial for the effectiveness of this therapy (Pişkin et al., 2020).

Molecular Docking Studies

Molecular docking studies have been conducted to predict the interaction of these compounds with various biological targets, particularly those associated with cancer. These studies help in understanding the mechanism of action and enhancing the drug design process (Kumar et al., 2021).

properties

IUPAC Name

N-(5-hydroxy-3-thiophen-3-ylpentyl)-4-pyrazol-1-ylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3S2/c22-12-7-15(16-8-13-25-14-16)6-10-20-26(23,24)18-4-2-17(3-5-18)21-11-1-9-19-21/h1-5,8-9,11,13-15,20,22H,6-7,10,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKKXJKIJDCHVCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=CC=C(C=C2)S(=O)(=O)NCCC(CCO)C3=CSC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide

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